Nicotinate D-ribonucleotide

NAD biosynthesis plant biochemistry enzyme specificity

Researchers studying the Preiss-Handler pathway require NaMN - not NMN - as the authentic deamidated intermediate. Substitution with NMN produces false-negative results in plant adenylyltransferase (e.g., AtPNAT) assays due to strict enzyme selectivity. • Exclusive NaMNAT substrate: Generates NaAD en route to NAD+; kinetically distinct from NMN with documented 250-fold differential in H. influenzae NadR assays. • Competitive inhibitor of quinolinate phosphoribosyltransferase for dissection of tryptophan-to-NAD+ regulatory feedback. • Lyophilized powder, ≥98% purity. Store at -20°C; prepare solutions fresh or aliquot (single-use, ≤3 months at -20°C) to prevent degradation.

Molecular Formula C11H15NO9P+
Molecular Weight 336.21 g/mol
CAS No. 321-02-8
Cat. No. B127414
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNicotinate D-ribonucleotide
CAS321-02-8
Synonyms3-Carboxy-1-(5-O-phosphono-β-D-ribofuranosyl)pyridinium Inner Salt;  3-Carboxy-1-β-D-ribofuranosylpyridinium Hydroxide 5’-Phosphate Inner Salt;  Nicotinate Mononucleotide;  Nicotinate Ribonucleotide;  Nicotinic Acid Ribonucleotide;  Nicotinic Acid Riboti
Molecular FormulaC11H15NO9P+
Molecular Weight336.21 g/mol
Structural Identifiers
SMILESC1=CC(=C[N+](=C1)C2C(C(C(O2)COP(=O)(O)O)O)O)C(=O)O
InChIInChI=1S/C11H14NO9P/c13-8-7(5-20-22(17,18)19)21-10(9(8)14)12-3-1-2-6(4-12)11(15)16/h1-4,7-10,13-14H,5H2,(H2-,15,16,17,18,19)/p+1/t7-,8-,9-,10-/m1/s1
InChIKeyJOUIQRNQJGXQDC-ZYUZMQFOSA-O
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Nicotinate D-ribonucleotide (NaMN): Preiss-Handler Pathway Intermediate


Nicotinate D-ribonucleotide (NaMN, CAS 321-02-8) is a pyridine nucleotide that functions as the deamidated intermediate in the Preiss-Handler pathway, a primary route for the de novo biosynthesis of the essential cofactor nicotinamide adenine dinucleotide (NAD+) . It is formed via the action of nicotinate phosphoribosyltransferase (NaPRTase, EC 6.3.4.21) on nicotinic acid and serves as the exclusive substrate for nicotinate-nucleotide adenylyltransferase (NaMNAT) to generate nicotinic acid adenine dinucleotide (NaAD), which is subsequently amidated to NAD+ . This distinct pathway divergence from the salvage pathway intermediate nicotinamide mononucleotide (NMN) underpins NaMN's unique and non-interchangeable role in cellular metabolism.

Why NaMN and NMN Are Not Interchangeable


In procurement for metabolic studies or enzymatic assays, NaMN and its aminated counterpart, NMN, are not functionally interchangeable. Their differential recognition by the central adenylyltransferase enzyme family (NMNAT) is absolute, dictating distinct downstream metabolic fates. NaMN is committed to the Preiss-Handler de novo pathway, producing NaAD en route to NAD+, while NMN is utilized in salvage pathways for direct NAD+ synthesis . This bifurcation is reflected in the kinetic and structural properties of the enzymes that process them, meaning substitution with the incorrect mononucleotide will result in experimental failure in systems designed to study or utilize the Preiss-Handler pathway .

NaMN vs. NMN: Key Performance Evidence


Plant Adenylyltransferase Substrate Selectivity

Contrary to previous annotations, the Arabidopsis thaliana pyridine nucleotide adenylyltransferase (AtPNAT) exhibits strict selectivity for NaMN over NMN. Kinetic analysis establishes that AtPNAT does not function as a bifunctional enzyme; instead, it is exclusively NaMN-selective, analogous to bacterial NadD .

NAD biosynthesis plant biochemistry enzyme specificity

Bacterial NadR Substrate Preference

The nicotinamide mononucleotide adenylyltransferase from Haemophilus influenzae (NadR) demonstrates a profound substrate preference. The enzyme exhibits a 250-fold higher catalytic efficiency for NMN compared to NaMN, reflecting its primary role in the NAD salvage pathway rather than de novo synthesis .

microbial metabolism enzyme kinetics NAD salvage

Giardia NMNAT Saturation Kinetics

In vitro enzyme assays using purified His-GlNMNAT from Giardia lamblia demonstrated that while Michaelis-Menten kinetics could be determined for NMN and ATP, saturation was not accomplished with NaMN. This implies a significantly lower affinity for NaMN by this adenylyltransferase .

parasite metabolism enzyme kinetics drug target

Bacterial Adenylyltransferase Catalytic Efficiency

Literature reports for the adenylyltransferase (EC 2.7.7.18) show significant variation in catalytic efficiency (kcat/KM) for NaMN depending on enzyme source and conditions. For a wild-type enzyme at pH 7.5 and 30°C, a kcat/KM of 44 1/mMs-1 is reported, while a separate study under different conditions (pH 7.5, 37°C) reports a value of 12 1/mMs-1 . These values can be compared to those for the NMN-preferring enzyme systems.

biocatalysis enzyme efficiency metabolic engineering

NaMN Inhibition of Quinolinate Phosphoribosyltransferase

Nicotinate D-ribonucleotide functions not only as a biosynthetic intermediate but also as a feedback regulator. It acts as a competitive inhibitor of quinolinate phosphoribosyltransferase (decarboxylating), an enzyme upstream in the de novo NAD+ synthesis pathway from tryptophan . This regulatory role is a unique characteristic not shared by its salvage pathway analog, NMN, in this specific context.

enzyme regulation metabolic feedback NAD biosynthesis

Stability and Solubility Characteristics

Vendor technical data sheets for Nicotinic acid mononucleotide (NaMN) indicate specific handling requirements critical for maintaining compound integrity. The compound is reported to be slightly soluble in water and methanol, with solubility enhanced by heating . It is stable for 36 months when stored as a lyophilized powder at -20°C, but in solution, it is recommended for use within 3 months at -20°C to prevent loss of potency . Some vendors note that stock solutions are unstable and recommend preparing them fresh .

compound storage assay development in vitro handling

NaMN Application Scenarios


Plant NAD+ Biosynthesis Studies

Use NaMN as the required substrate in enzymatic assays with plant-derived adenylyltransferases (e.g., AtPNAT). The strict NaMN selectivity of these enzymes, as confirmed by recent structural and kinetic studies , mandates the use of NaMN over NMN to generate the correct product (NaAD) and to avoid false-negative results when studying the Preiss-Handler pathway in plant models.

Microbial Metabolic Feedback Regulation

Employ NaMN as a specific inhibitor of quinolinate phosphoribosyltransferase in E. coli or similar systems. This allows researchers to dissect the regulatory feedback mechanisms governing the flow of metabolites from tryptophan into NAD+ synthesis, a unique functional role for NaMN not shared by its salvage pathway counterpart, NMN.

Microbial Adenylyltransferase Assays

For kinetic characterization of enzymes like H. influenzae NadR, NaMN serves as a low-efficiency control or a specific substrate for differentiating de novo versus salvage pathway activities. The documented 250-fold kinetic preference for NMN means that careful substrate selection is critical for interpreting results and for high-throughput screening campaigns targeting the Preiss-Handler pathway.

Reproducible NAD+ Precursor Handling

Given the documented instability of NaMN in solution [REFS-4, REFS-5], laboratories should adhere to strict storage and handling protocols. For long-term studies, procurement of lyophilized powder is essential, and solutions should be prepared fresh or stored in single-use aliquots at -20°C for no more than 3 months to guarantee consistent substrate activity and experimental reproducibility.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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